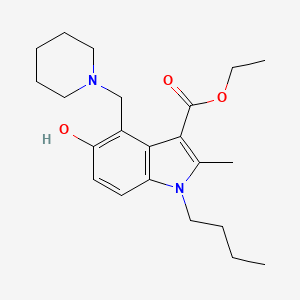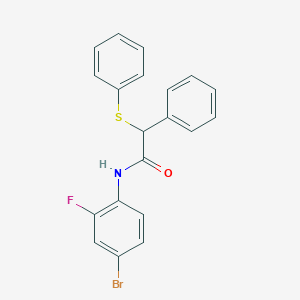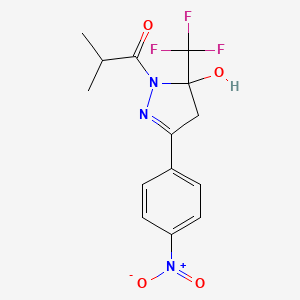
ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1993 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
Ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate acts as a potent agonist of the CB1 and CB2 receptors, which are primarily located in the brain and immune system respectively. It binds to these receptors and activates them, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate has been found to have various biochemical and physiological effects, including analgesia, anti-inflammatory effects, appetite stimulation, and sedation. It has also been found to have neuroprotective effects and may have potential therapeutic applications for various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, its use is limited by its potential for abuse and its legal status in many countries.
Direcciones Futuras
There are several potential future directions for research on ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate, including its potential therapeutic applications for neurological disorders, its effects on the immune system, and its potential for abuse and addiction. Further research is needed to fully understand the biochemical and physiological effects of ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate involves the reaction of 2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylic acid with ethyl butyrate in the presence of a catalyst such as triethylamine. The resulting product is then hydrolyzed to obtain ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to have a high affinity for the CB1 and CB2 receptors and has been used to investigate the role of these receptors in various physiological processes.
Propiedades
IUPAC Name |
ethyl 1-butyl-5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-4-6-14-24-16(3)20(22(26)27-5-2)21-17(19(25)11-10-18(21)24)15-23-12-8-7-9-13-23/h10-11,25H,4-9,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXJRRBEWXZTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2CN3CCCCC3)O)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-butyl-5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-1-(4-chloro-3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5204139.png)
![4-bromo-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5204144.png)

methyl]amine](/img/structure/B5204163.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5204167.png)

![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B5204183.png)
![2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5204196.png)
![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5204200.png)
![N-[2-(4-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5204202.png)
![2-methoxy-5-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5204207.png)
![6-(dimethylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5204212.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5204228.png)
